N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with an ethylphenyl group and a pyridin-2-yloxy group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-ethylphenylamine to yield N-(2-ethylphenyl)-3-hydroxybenzamide.
Introduction of the Pyridin-2-yloxy Group: The hydroxyl group of N-(2-ethylphenyl)-3-hydroxybenzamide is then converted to a leaving group, such as a tosylate, which is subsequently displaced by pyridin-2-ol to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the pyridin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pyridin-2-yloxy group could play a crucial role in binding interactions with the target protein, while the benzamide core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-3-hydroxybenzamide: Lacks the pyridin-2-yloxy group but shares the benzamide core.
N-(2-ethylphenyl)-3-(pyridin-2-yl)benzamide: Similar structure but with a pyridin-2-yl group instead of pyridin-2-yloxy.
Uniqueness
N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide is unique due to the presence of both the ethylphenyl and pyridin-2-yloxy groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these groups can enhance binding affinity to biological targets and improve the compound’s overall stability and reactivity.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-15-8-3-4-11-18(15)22-20(23)16-9-7-10-17(14-16)24-19-12-5-6-13-21-19/h3-14H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMWIIPZOQCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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